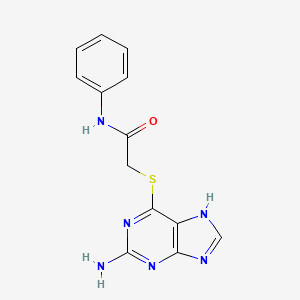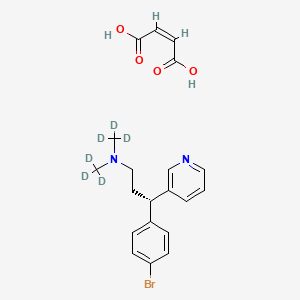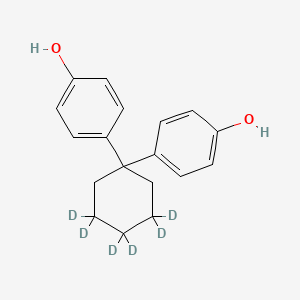
Phainanoid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phainanoid A is a complex natural product belonging to the dammarane-type triterpenoids, which are extracted from plants and known for their extensive biological activities. This compound was first isolated from the plant Phyllanthus hainanensis, found on Hainan Island. This compound has garnered significant attention due to its unique structural features and promising biological activities, including immunosuppressive and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Phainanoid A involves a bidirectional synthetic strategy that utilizes ketones as versatile handles for rapid molecular complexity growth. The synthesis begins with the triene alcohol, which undergoes Claisen rearrangement followed by ester enolate addition to form a β-keto ester. This intermediate then undergoes oxidative cyclization to form a tricyclic ketone with high diastereocontrol .
Key steps in the synthesis include:
Radical Polyene Cyclization: This step constructs the DEF tricyclic core.
Semipinacol Rearrangement: This step introduces the necessary stereochemistry.
Intramolecular Alkenylation: This step forms the cyclobutane moiety.
1,4-Addition: This step constructs the five-membered ring.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Research is ongoing to develop more efficient synthetic methodologies that could potentially be scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Phainanoid A undergoes various types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones to alcohols.
Substitution: Introduction of functional groups such as triflates.
Common Reagents and Conditions
Oxidation: Mn(OAc)₃ and Cu(OAc)₂ are used for oxidative cyclization.
Reduction: NaBH₄ is used for the reduction of ketones.
Substitution: TMSCl and HMDS are used for the protection of hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various intermediates with tricyclic and tetracyclic cores, which are further transformed into the final this compound structure .
Aplicaciones Científicas De Investigación
Phainanoid A has shown immense potential in various scientific research applications:
Chemistry: Its complex structure makes it a valuable target for synthetic chemists aiming to develop new synthetic methodologies.
Biology: this compound exhibits significant immunosuppressive activity, making it a potential candidate for studying immune response mechanisms.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential as an anti-tumor agent.
Industry: The unique structural features of this compound make it a promising candidate for the development of novel pharmaceuticals
Mecanismo De Acción
The mechanism by which Phainanoid A exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in immune response and cell proliferation. The compound’s unique structural features, such as the 4,5-spirocycle and [4.3.1] propellane, are thought to play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Phainanoid A is part of a family of compounds known as phainanoids, which share similar structural features and biological activities. Some of the similar compounds include:
- Phainanoid B
- Phainanoid C
- Phainanoid D
- Phainanoid E
- Phainanoid F
Compared to these compounds, this compound stands out due to its unique combination of structural complexity and potent biological activities. It exhibits higher efficacy levels in immunosuppressive and cytotoxic activities compared to its analogs .
Propiedades
Fórmula molecular |
C38H42O8 |
|---|---|
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
(1'S,2R,2'R,5'R,6'R,12'S,13'R,16'S,17'S)-17'-[(3S,5R,8S,9R)-8,9-dihydroxy-8-methyl-2-oxo-1,6-dioxaspiro[4.4]nonan-3-yl]-2',6',12'-trimethylspiro[1-benzofuran-2,8'-hexacyclo[14.3.1.01,16.02,13.05,12.06,9]icosa-9,14-diene]-3,3'-dione |
InChI |
InChI=1S/C38H42O8/c1-31-12-10-25-32(2,17-37(25)28(40)20-7-5-6-8-23(20)45-37)26(31)15-27(39)34(4)24(31)11-13-35-18-36(34,35)14-9-22(35)21-16-38(46-29(21)41)30(42)33(3,43)19-44-38/h5-8,10-11,13,21-22,24,26,30,42-43H,9,12,14-19H2,1-4H3/t21-,22-,24+,26+,30+,31+,32-,33-,34-,35+,36+,37+,38+/m0/s1 |
Clave InChI |
BSQXWZUYTOURDO-CFBOKSLASA-N |
SMILES isomérico |
C[C@]12CC=C3[C@@]([C@@H]1CC(=O)[C@@]4([C@@H]2C=C[C@@]56[C@@]4(C5)CC[C@H]6[C@@H]7C[C@]8([C@@H]([C@@](CO8)(C)O)O)OC7=O)C)(C[C@]39C(=O)C1=CC=CC=C1O9)C |
SMILES canónico |
CC12CC=C3C(C1CC(=O)C4(C2C=CC56C4(C5)CCC6C7CC8(C(C(CO8)(C)O)O)OC7=O)C)(CC39C(=O)C1=CC=CC=C1O9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


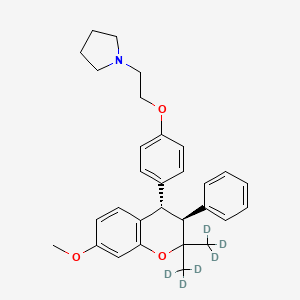
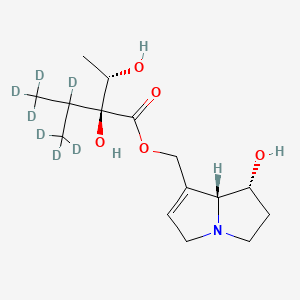
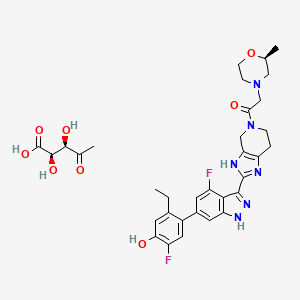
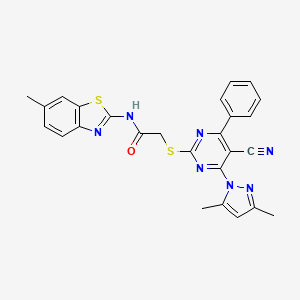
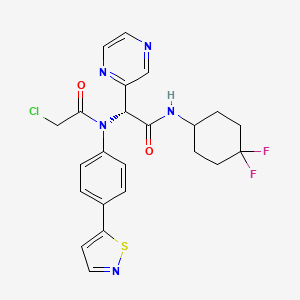
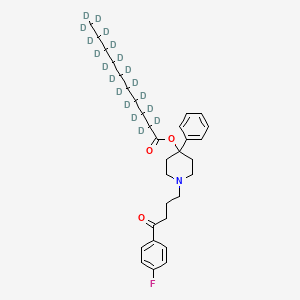

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)


![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
